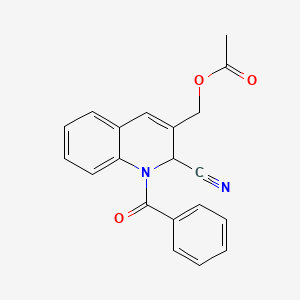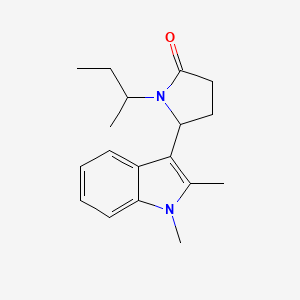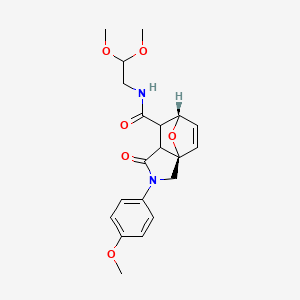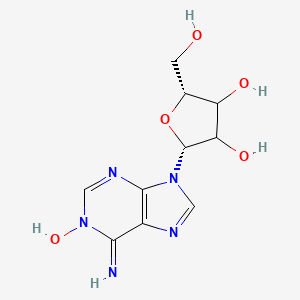![molecular formula C24H28N2O5 B15283781 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15283781.png)
2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, methoxy groups, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction may involve catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4-Dimethoxybenzylidene thiosemicarbazone: Shares structural similarities and has been studied for its biological activities.
Uniqueness
2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its benzofuran core and piperazine moiety make it distinct from other similar compounds, providing a unique scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H28N2O5/c1-15-11-18(27)17(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-5-6-19(29-3)20(12-16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13+ |
Clé InChI |
HQSVJEUDXNOCNK-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine](/img/structure/B15283699.png)

![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)


![N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B15283737.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283759.png)
![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
